molecular formula C6H5N3 B1208166 Imidazo[1,2-a]pyrimidine CAS No. 274-95-3

Imidazo[1,2-a]pyrimidine

Cat. No. B1208166
CAS RN: 274-95-3
M. Wt: 119.12 g/mol
InChI Key: INSWZAQOISIYDT-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidine is a heterocyclic compound that has been receiving significant attention in the synthetic chemistry community . It is an important fused bicyclic 5,6 heterocycle and has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyrimidine has been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis . A new approach to manufacturing 2-arylsubstituted imidazo[1,2-a]pyrimidines has been developed, which has piqued interest due to the powerful bioactivities of molecules with an imidazopyrimidine core .


Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyrimidine has been characterized using various techniques such as Fourier transform infrared spectroscopy (FT-IR), energy dispersive X-ray analysis (EDX), field emission scanning electron microscopy (FESEM), thermo gravimetric analysis (TGA) and X-ray diffraction (XRD) .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine has been functionalized through various reactions such as transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The mechanisms for these reactions have been discussed to observe the formation of this heterocyclic moiety .

Scientific Research Applications

Biological Activities

Imidazo[1,2-a]pyrimidine and its derivatives have been found to have a wide range of biological activities . They are distinctive organic nitrogen-bridged heterocyclic compounds that have several uses in medicines, organometallics, and natural products .

Synthesis of Heterocyclic Moiety

The synthesis of the heterocyclic moiety of Imidazo[1,2-a]pyrimidine has been a significant area of research . This work covers the selected synthetic papers of imidazo[1,2-a]pyrimidine and its derivatives between the years 2000 and 2021 .

Corrosion Inhibition

Imidazo[1,2-a]pyrimidine and its derivatives have been found to have applications in corrosion inhibition . This makes them valuable in industries where metal corrosion is a significant issue.

Use in Medicinal Compounds

Imidazo[1,2-a]pyrimidine is found in a variety of medicinal compounds . Anticancer activity medicines, anxiolytic drugs, and anti-inflammatory activity pharmaceuticals all have this structural pattern .

Use in Natural Products

Imidazo[1,2-a]pyrimidine is also found in a variety of natural products . This highlights the compound’s versatility and its wide range of applications.

Use in Functional Materials

Imidazo[1,2-a]pyrimidine is found in functional materials . This makes it a valuable compound in the development of new materials with specific properties.

Use in Optoelectronic Devices

Imidazo[1,2-a]pyrimidine derivatives have been reported in different technological applications, such as optoelectronic devices . This makes them valuable in the field of electronics and technology.

Use in Sensors

Imidazo[1,2-a]pyrimidine derivatives have also been used in sensors . This highlights the compound’s potential in the development of new sensing technologies.

Safety and Hazards

Imidazo[1,2-a]pyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage. It is also toxic to the respiratory system .

Future Directions

Imidazo[1,2-a]pyrimidine has significant potential in the field of medicinal chemistry. It exhibits significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The development of greener protocols for the synthesis of highly functionalized motifs with medicinal value has always been welcome in pharmaceutical science and is an attractive research thrust area .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyrimidine has been recognized as a significant scaffold in medicinal chemistry due to its broad range of applications . It has been found to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Furthermore, it has been utilized as a core backbone for the development of covalent inhibitors, specifically novel KRAS G12C inhibitors .

Mode of Action

The mode of action of Imidazo[1,2-a]pyrimidine varies depending on the specific compound and its targets. For instance, some Imidazo[1,2-a]pyrimidine derivatives have been found to act as DNA poisons, causing damage to the nuclear DNA and inducing mutagenesis . On the other hand, some compounds have been found to disrupt mitochondrial functions .

Biochemical Pathways

Imidazo[1,2-a]pyrimidine compounds target essential, conserved cellular processes . For example, one compound was found to be toxic to yeast strains with defects in electron transport and mitochondrial functions, suggesting that it acts by disrupting mitochondria . Another compound acted as a DNA poison, causing damage to the nuclear DNA .

Pharmacokinetics

The pharmacokinetics of Imidazo[1,2-a]pyrimidine compounds can vary. For instance, Q203, an Imidazo[1,2-a]pyrimidine derivative, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

The effects of Imidazo[1,2-a]pyrimidine compounds can be quite potent. For example, one compound showed the highest COX-2 inhibitory effect, even more than celecoxib, a reference drug . Another compound, I-11, was identified as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells .

properties

IUPAC Name

imidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-7-6-8-3-5-9(6)4-1/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSWZAQOISIYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341928
Record name Imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyrimidine

CAS RN

274-95-3
Record name Imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazo[1,2-a]pyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 2-aminopyrimidine (0.5 g, 5.26 mmol), bromoacetaldehyde diethyl acetal (2.07 g, 10.5 mmol) and 48% aqueous hydrobromic acid (0.5 ml) in ethanol (5 ml) was heated at reflux for 18 h. The reaction was cooled and pre-adsorbed directly onto silica gel. Purification by flash chromatography eluting with dichloromethane (containing 1% conc. ammonia) on a gradient of methanol (1-3%) gave a solid which was triturated with 5% diethyl ether in isohexane to afford imidazo[1,2-a]pyrimidine (0.51 g, 82%) as a tan solid: δH (400 MHz, CDCl3) 6.92 (1H, dd, J 7 and 4), 7.59 (1H, d, J 1), 7.84 (1H, d, J 1), 8.49 (1H, dd, J 7 and 2), 8.58 (1H, dd, J 7 and 2).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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